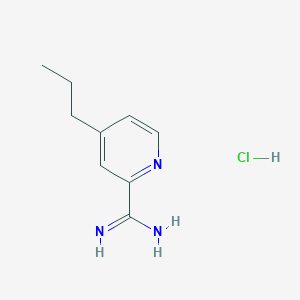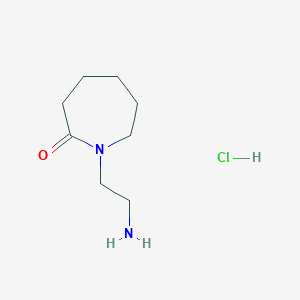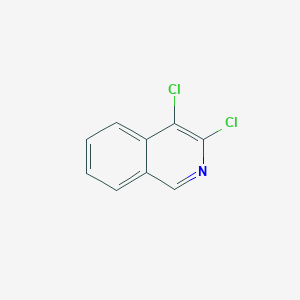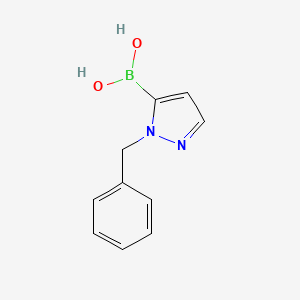
4-Allylisoindoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allylisoindoline hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound is characterized by the presence of an allyl group attached to the isoindoline ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-allylisoindoline involves a Kumada coupling reaction. This reaction utilizes allylmagnesium chloride as a reagent and a suitable catalyst to facilitate the coupling process. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature. The reaction is carried out in an organic solvent, such as tetrahydrofuran, to ensure proper solubility of the reactants .
Industrial Production Methods: In an industrial setting, the production of 4-allylisoindoline hydrochloride can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, reaction time, and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves crystallization or recrystallization techniques to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Allylisoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The isoindoline ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted isoindoline compounds .
Applications De Recherche Scientifique
4-Allylisoindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and fine chemicals
Mécanisme D'action
The mechanism of action of 4-allylisoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
4-Alkylisoindoline derivatives: These compounds have similar structures but differ in the alkyl group attached to the isoindoline ring.
Indole derivatives: These compounds share the indole nucleus and exhibit similar biological activities.
Uniqueness: 4-Allylisoindoline hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C11H14ClN |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
4-prop-2-enyl-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-9-5-3-6-10-7-12-8-11(9)10;/h2-3,5-6,12H,1,4,7-8H2;1H |
Clé InChI |
VVTOSSKNGJWKSH-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC=CC2=C1CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexahydro-3'H-spiro[cyclopentane-1,1'-pyrido[2,1-c][1,4]oxazine]](/img/structure/B11901839.png)






![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11901880.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol](/img/structure/B11901883.png)



![2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one](/img/structure/B11901904.png)

